molecular formula C20H20N6O3S2 B4009295 ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4009295
M. Wt: 456.5 g/mol
InChI Key: VKSFRIONULLSQV-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a heterocyclic compound featuring a fused triazinoindole core linked via a sulfanyl-acetamido bridge to a 4-methylthiazole-5-carboxylate moiety.

Properties

IUPAC Name

ethyl 2-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S2/c1-4-26-13-9-7-6-8-12(13)15-17(26)23-20(25-24-15)30-10-14(27)22-19-21-11(3)16(31-19)18(28)29-5-2/h6-9H,4-5,10H2,1-3H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSFRIONULLSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC(=C(S4)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. The key starting materials include 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole and various thiazole derivatives. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets and pathways within cells. The compound is known to bind to specific proteins or enzymes, leading to the inhibition of their activity. For example, it may inhibit key enzymes involved in DNA replication or repair, thereby preventing cancer cell proliferation . Additionally, it can induce apoptosis through the mitochondrial pathway by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key functional groups or synthetic pathways. Below is a detailed analysis based on available evidence:

Thiazole Carboxylate Derivatives

  • ETHYL (2Z)-2-[(2,3-DIMETHYLPHENYL)IMINO]-3-(2-HYDROXYETHYL)-4-METHYL-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE (C₁₇H₂₂N₂O₃S, M = 334.43 g/mol) : Key Differences: Lacks the triazinoindole and sulfanyl-acetamido groups but shares the ethyl carboxylate and methyl-substituted thiazole. Implications: The absence of the triazinoindole system likely reduces interactions with planar biological targets (e.g., DNA intercalation), while the hydroxyethyl group may improve solubility compared to the target compound.

Thiophene and Pyrazole Hybrids

  • Structural Contrast: Replaces the triazinoindole with a diaminothiophene-pyrazole hybrid. The diaminothiophene may confer redox activity, unlike the electron-deficient triazinoindole.

Pharmacopeial Thiazole-Ureido Compounds

  • (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[...]ureido}-3-methylbutanamide : Functional Groups: Shares the thiazole-carbamate motif but incorporates ureido and hydroxy groups in a peptide-like backbone. Biological Relevance: Such structures are often protease inhibitors.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Applications
Target Compound Not Provided Not Provided Triazinoindole, Sulfanyl-acetamido, Ethyl ester Kinase/DNA-targeted therapeutics
ETHYL (2Z)-2-[(2,3-DIMETHYLPHENYL)IMINO]-3-(2-HYDROXYETHYL)-4-METHYL-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE C₁₇H₂₂N₂O₃S 334.43 Imino-phenolic, Hydroxyethyl, Ethyl ester Solubility-driven drug design
Compound 7b Not Provided Not Provided Diaminothiophene, Pyrazole, Ethyl ester Redox-active small molecules

Research Findings and Implications

  • Synthesis: The target compound’s thiazole formation may align with methods described for compound 7b, where ethyl cyanoacetate and sulfur participate in heterocyclization .
  • Solubility vs. Bioavailability : The ethyl ester in the target compound and ETHYL (2Z)-[...]CARBOXYLATE both balance lipophilicity and hydrolytic stability, critical for oral administration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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